molecular formula C6H5BrN2O4S B1378471 4-Bromo-3-nitrobenzenesulfonamide CAS No. 4750-20-3

4-Bromo-3-nitrobenzenesulfonamide

Cat. No.: B1378471
CAS No.: 4750-20-3
M. Wt: 281.09 g/mol
InChI Key: LRJQWKFWBDRBME-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5BrN2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of bromine and nitro functional groups on the benzene ring. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-nitrobenzenesulfonamide typically involves the nitration of 4-bromobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the bromine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then quenched, and the product is isolated through crystallization or other purification techniques.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: Although less common, the sulfonamide group can be oxidized under specific conditions to form sulfonic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

    Reduction: 4-Bromo-3-aminobenzenesulfonamide.

    Oxidation: 4-Bromo-3-nitrobenzenesulfonic acid.

Scientific Research Applications

4-Bromo-3-nitrobenzenesulfonamide is utilized in several scientific research areas:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and cancer.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers use it to study enzyme inhibition and protein interactions due to its structural features.

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes. The nitro group can undergo reduction within the biological system, leading to the formation of reactive intermediates that can inhibit enzyme activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with folate metabolism in bacteria, thereby exerting antibacterial effects.

Comparison with Similar Compounds

    4-Nitrobenzenesulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Bromo-2-nitrobenzenesulfonamide: The nitro group is positioned ortho to the bromine, leading to different reactivity patterns.

    4-Chloro-3-nitrobenzenesulfonamide: Chlorine replaces bromine, affecting the compound’s reactivity and biological activity.

Uniqueness: 4-Bromo-3-nitrobenzenesulfonamide is unique due to the specific positioning of the bromine and nitro groups, which confer distinct reactivity and biological properties. This makes it a valuable compound in synthetic and medicinal chemistry applications.

Properties

IUPAC Name

4-bromo-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJQWKFWBDRBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4750-20-3
Record name 4-bromo-3-nitrobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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